TCPP, due to its carboxy groups, is a valuable building block for the construction of Metal-Organic Frameworks (MOFs) []. These porous structures have applications in gas storage, separation, and catalysis. Researchers have synthesized a zirconium-based MOF using TCPP, which demonstrated efficient detection of cadmium (Cd(II)) and bromide (Br-) ions, making it a potential fluorescent sensor [].
TCPP's ability to interact with specific molecules has led to its exploration in biosensing applications. Researchers have developed a light-addressable potentiometric sensor using TCPP for DNA methylation detection []. This sensor has the potential to improve our understanding of epigenetics, which is the study of how genes are expressed without changes in the DNA sequence itself.
TCPP has been studied for its potential applications in cancer diagnosis and treatment. Studies have shown that TCPP can bind to CD320, a receptor protein found on cancer cells []. This finding suggests that TCPP may be useful for targeted cancer therapies. Additionally, research suggests that TCPP-based assays may have potential in early lung cancer detection [].
TCPP has been explored in various other scientific research areas. Researchers have used it to produce supramolecular arrays on surfaces [] and as a photosensitizer for solar energy conversion []. These studies highlight the diverse potential applications of TCPP in scientific research.
Meso-Tetra(4-carboxyphenyl)porphine is a synthetic porphyrin compound characterized by its molecular formula and a molecular weight of approximately 790.8 g/mol. This compound features four carboxyphenyl substituents at the meso positions of the porphyrin ring, which enhances its solubility and reactivity in various chemical environments. Meso-Tetra(4-carboxyphenyl)porphine is notable for its ability to generate singlet oxygen upon light activation, making it a valuable compound in photodynamic therapy and other applications in biochemistry and materials science .
The mechanism of action of TCPP depends on its application. Here are two key examples:
Meso-Tetra(4-carboxyphenyl)porphine exhibits significant biological activity, particularly in the context of cancer research. It has been shown to:
The synthesis of meso-Tetra(4-carboxyphenyl)porphine typically involves multi-step organic reactions. Common methods include:
Meso-Tetra(4-carboxyphenyl)porphine has a wide range of applications, including:
Research indicates that meso-Tetra(4-carboxyphenyl)porphine interacts with various biological molecules:
Meso-Tetra(4-carboxyphenyl)porphine shares similarities with other porphyrin derivatives but exhibits unique properties due to its specific functional groups. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Meso-Tetra(3-carboxyphenyl)porphine | C48H30N4O8 | Different carboxy substituents affecting solubility |
Meso-Tetra(4-sulfonatophenyl)porphine | C48H30N4O8S | Sulfonate groups enhance water solubility |
Pt(II) Meso-Tetra(4-carboxyphenyl)porphine | C48H28N4O8Pt | Incorporation of platinum enhances photophysical properties |
Meso-Tetra(4-hydroxyphenyl)porphine | C48H34N4O8 | Hydroxyl groups provide different reactivity |
These compounds illustrate the diversity within the porphyrin family while highlighting the unique characteristics of meso-Tetra(4-carboxyphenyl)porphine, particularly its functional versatility and biological activity.
TCPP emerged as a synthetic derivative of porphyrins, a class of macrocyclic compounds central to biological processes such as oxygen transport (via heme) and photosynthesis (via chlorophyll). While natural porphyrins like hematoporphyrin were first isolated in the 19th century, synthetic analogs like TCPP gained prominence in the late 20th century due to tailored functionalization. The introduction of carboxy groups at the meso positions of the porphyrin core enabled coordination with metal ions and integration into supramolecular architectures, addressing limitations in natural porphyrins’ solubility and stability.
Early studies focused on TCPP’s potential in analytical chemistry, including heavy metal detection via UV-Vis spectroscopy and HPLC-based metal analysis. By the 2010s, its role in MOFs became pivotal, driven by the need for porous materials with tunable optical and catalytic properties. Notably, TCPP-based MOFs demonstrated fluorescence sensing capabilities for Cd²⁺ and Br⁻ ions, leveraging the compound’s π-conjugated system for optical signaling.
TCPP’s structure comprises a planar porphyrin macrocycle substituted with four 4-carboxyphenyl groups at the meso positions (C₁₀, C₁₅, C₂₀, C₅). Key structural and chemical properties include:
The carboxylic acid groups facilitate self-assembly with metal ions (e.g., Zr⁴⁺, Pb²⁺) to form MOFs, while the porphyrin core enables π-π stacking and optoelectronic interactions.
TCPP’s ability to coordinate with transition metals has been extensively explored:
TCPP-based MOFs have dominated recent research due to their tunable porosities and luminescent properties:
Recent advancements include the development of TiO₂/TCPP/chitosan nanoparticles, which combine photocatalysis with biocompatibility for wound healing applications.
TCPP’s interaction with cancer cells has revealed novel mechanistic insights:
While TCPP’s industrial use is limited, its structural analogs (e.g., tris(chloropropyl) phosphate) are widely used flame retardants. However, TCPP itself has been studied for environmental toxicity:
TCPP’s carboxylic acid groups enable chemical modifications to tailor properties:
TCPP’s π-conjugated system facilitates assembly with:
TCPP is synthesized via the Rothemund reaction, involving cyclization of 4-carboxybenzaldehyde and pyrrole under acidic conditions. Metalated variants are prepared by refluxing TCPP with metal salts (e.g., CuCl₂, PtCl₂) in organic solvents.
Key characterization techniques include: